

An In-depth Technical Guide to Chromous Bromide: Oxidation States and Stability

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Compound of Interest		
Compound Name:	Chromous bromide	
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For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of **chromous bromide** (CrBr₂), focusing on its oxidation states, stability, and applications in organic synthesis relevant to drug development. It details the physicochemical properties of both chromous and chromic bromide, outlines experimental protocols for the synthesis of **chromous bromide**, and explores its reactivity as a potent reducing agent. Quantitative data are presented in structured tables for clarity, and key processes are visualized through diagrams to facilitate understanding.

Introduction: The Chemistry of Chromium Bromides

Chromium, a first-row transition metal, exhibits a variety of oxidation states, with +2, +3, and +6 being the most common. The bromide compounds of chromium, **chromous bromide** (CrBr₂) and chromic bromide (CrBr₃), are important inorganic compounds with distinct chemical properties and applications. **Chromous bromide**, in particular, is a powerful reducing agent and has found utility as a reagent in fine chemical synthesis. Understanding the interplay between the different oxidation states of chromium and the stability of its bromide compounds is crucial for their effective application.

Oxidation States of Chromium in Bromide Compounds



The oxidation state of chromium in its bromide compounds dictates their chemical behavior.

- Chromous Bromide (CrBr₂): In chromous bromide, chromium exists in the +2 oxidation state. This is also referred to as chromium(II). The electronic configuration of Cr(II) is [Ar]3d⁴, making it a strong reducing agent as it readily loses an electron to achieve the more stable +3 oxidation state.
- Chromic Bromide (CrBr₃): In chromic bromide, chromium is in the +3 oxidation state (chromium(III)). The electronic configuration of Cr(III) is [Ar]3d³, which is a relatively stable configuration.

The distinct electronic structures of Cr(II) and Cr(III) are responsible for the differences in their reactivity, magnetic properties, and the colors of their respective complexes.

Physicochemical Properties

A summary of the key physicochemical properties of **chromous bromide** and chromic bromide is presented in Table 1 for easy comparison.

Property	Chromous Bromide (CrBr ₂)	Chromic Bromide (CrBr₃)
Chemical Formula	CrBr ₂	CrBr₃
Molecular Weight	211.80 g/mol [1]	291.71 g/mol [2]
Appearance	White crystalline solid[1][3]	Dark colored solid, appearing green in transmitted light and red in reflected light[4]
Melting Point	842 °C[3]	1130 °C[4]
Density	4.236 g/cm ³ [3]	4.25 g/cm ³ [4]
Crystal Structure	Monoclinic, Cadmium Iodide (Cdl ₂) motif[3]	Trigonal[4]
Solubility in Water	Soluble, forms a blue solution[3]	Anhydrous form is insoluble in cold water, but soluble with the addition of chromium(II) salts[4]



Stability and Thermodynamics

The stability of **chromous bromide** is a critical factor in its synthesis, storage, and application.

4.1. Thermodynamic Stability

The thermodynamic stability of a compound can be assessed by its standard enthalpy of formation (ΔHf°), which is the enthalpy change during the formation of one mole of the substance from its constituent elements in their standard states.

Compound	Standard Enthalpy of Formation (ΔHf°)
CrBr ₂ (s)	-289.5 kJ/mol
CrBr ₃ (s)	-400.4 kJ/mol[1]

The negative enthalpy of formation for both compounds indicates that they are thermodynamically stable with respect to their constituent elements.

4.2. Redox Stability

The stability of **chromous bromide** is largely dictated by its redox properties. The standard reduction potential for the Cr^{3+}/Cr^{2+} couple is -0.41 V. This negative potential indicates that Cr^{2+} is a strong reducing agent and is readily oxidized to Cr^{3+} .

Aqueous solutions of **chromous bromide** are characteristically blue and are highly susceptible to oxidation by atmospheric oxygen, which results in the formation of green chromium(III) species. Therefore, the handling and reactions involving **chromous bromide** solutions must be carried out under an inert atmosphere (e.g., argon or nitrogen) to prevent its rapid oxidation.

Experimental Protocols for the Synthesis of Chromous Bromide

The synthesis of **chromous bromide** can be achieved through several methods. The two most common laboratory-scale preparations are detailed below.

5.1. Synthesis via Reduction of Chromic Bromide with Hydrogen Gas

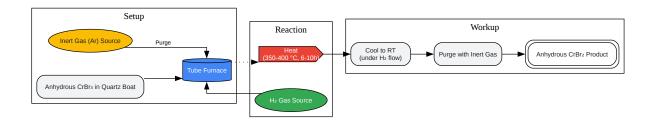


This method involves the reduction of anhydrous chromic bromide (CrBr₃) using a stream of hydrogen gas at elevated temperatures.

Reaction: $2 \operatorname{CrBr}_3(s) + \operatorname{H}_2(g) \rightarrow 2 \operatorname{CrBr}_2(s) + 2 \operatorname{HBr}(g)[3]$

Experimental Protocol:

- Place a sample of anhydrous chromic bromide in a quartz boat within a tube furnace.
- Purge the system with an inert gas, such as argon, to remove any air.
- Introduce a steady flow of dry hydrogen gas through the tube.
- Heat the furnace to a temperature of 350-400 °C and maintain this temperature for 6-10 hours.
- After the reaction is complete, cool the furnace to room temperature under a continuous flow of hydrogen gas.
- Once at room temperature, switch the gas flow back to an inert gas to purge the system of any remaining hydrogen.
- The resulting white powder is anhydrous **chromous bromide**. Handle and store the product under an inert atmosphere.



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Caption: Workflow for the synthesis of CrBr2 by reduction of CrBr3.

5.2. Synthesis from Chromium Metal and Hydrobromic Acid

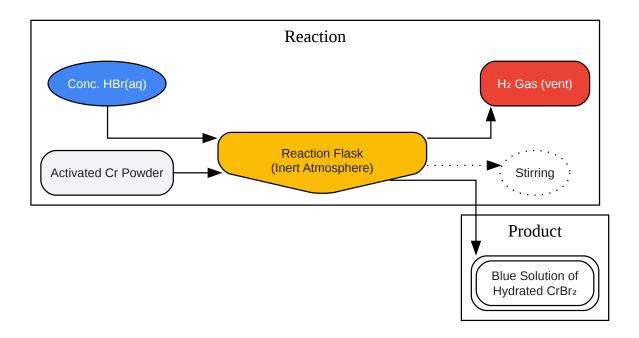
This method produces a hydrated form of **chromous bromide** in solution, which can then be used for subsequent reactions or converted to an anhydrous form.

Reaction: $Cr(s) + 2 HBr(aq) \rightarrow CrBr_2(aq) + H_2(g)$

Experimental Protocol:

- Activate chromium powder by washing it with dilute hydrochloric acid, followed by water and acetone, and then drying it under vacuum.
- In a flask equipped with a magnetic stirrer and under a continuous flow of inert gas, add the activated chromium powder.
- Slowly add concentrated hydrobromic acid to the chromium powder. The reaction is exothermic and will produce hydrogen gas.
- Stir the mixture until the chromium powder has completely reacted, resulting in a clear blue solution of hydrated **chromous bromide**.
- This solution can be used directly for reactions in aqueous media. To obtain a solid product, the water can be removed under vacuum, though this may lead to the formation of hydrated or partially hydrolyzed products. For anhydrous CrBr₂, conversion to a less stable complex (e.g., with acetonitrile) followed by thermal decomposition under vacuum is often employed.





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Caption: Workflow for the synthesis of aqueous CrBr2 from chromium metal.

Applications in Organic Synthesis for Drug Development

The potent reducing ability and high chemoselectivity of chromium(II) reagents, such as **chromous bromide**, make them valuable tools in organic synthesis, particularly in the construction of complex molecules that are often the basis for new pharmaceuticals.

6.1. The Nozaki-Hiyama-Kishi (NHK) Reaction

One of the most significant applications of chromium(II) reagents is in the Nozaki-Hiyama-Kishi (NHK) reaction. This reaction involves the coupling of an organic halide with an aldehyde to form an alcohol. Chromium(II) salts act as the reducing agent to generate a nucleophilic organochromium species from the organic halide.

The NHK reaction is highly valued for its exceptional functional group tolerance, allowing for the coupling of substrates with sensitive functional groups that might not be compatible with



other organometallic reagents like Grignard or organolithium reagents. This is particularly advantageous in the synthesis of complex natural products and pharmaceutical intermediates.

Generalized Reaction Scheme:

R-X + R'-CHO --(CrCl₂/NiCl₂ (cat.))--> R-CH(OH)-R'

While CrCl₂ is most commonly used, CrBr₂ can also be employed. A catalytic amount of a nickel(II) or palladium(II) salt is often added to improve the reaction's efficiency, especially for aryl and vinyl halides.

6.2. Other Chromium(II)-Mediated Reactions

Beyond the NHK reaction, chromium(II) reagents are used in a variety of other transformations, including:

- Reductive dehalogenation: The conversion of alkyl halides to the corresponding alkanes.
- Reductive cyclizations: The formation of cyclic compounds from unsaturated halides.
- Reformatsky-type reactions: The reaction of α -halo esters with carbonyl compounds.

The mild and selective nature of these reactions makes them suitable for late-stage functionalization in the synthesis of drug candidates, where preserving the integrity of a complex molecular scaffold is paramount.

Conclusion

Chromous bromide is a versatile and powerful inorganic reagent with a well-defined chemistry centered around the +2 oxidation state of chromium. Its high reducing potential makes it a valuable tool in organic synthesis, particularly for the construction of carbon-carbon bonds under mild conditions. While its instability in the presence of air requires careful handling, the chemoselectivity of chromium(II)-mediated reactions, such as the Nozaki-Hiyama-Kishi reaction, offers significant advantages in the synthesis of complex molecules relevant to the pharmaceutical industry. A thorough understanding of its properties, stability, and synthetic protocols is essential for leveraging the full potential of this important reagent in research and development.



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